6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one is a heterocyclic organic compound with the molecular formula . It belongs to the isoquinoline family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The compound features a fused ring system characterized by methoxy groups at the 6 and 7 positions and a methyl group at the 2 position, contributing to its unique chemical properties and potential biological activities.
The synthesis of 6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one typically involves several key steps:
The synthetic route can be optimized for industrial production by employing continuous flow reactors and efficient purification techniques to enhance yield and purity.
The molecular structure of 6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one can be described as follows:
The structural representation can be visualized using molecular modeling software or through chemical drawing tools that depict the arrangement of atoms and bonds.
6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one is involved in various chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for compounds like 6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one often involves interaction with biological targets such as receptors or enzymes. For instance, studies have shown that similar isoquinolinones can exhibit binding affinities towards melatonin receptors MT1 and MT2, influencing various physiological processes .
Research indicates that structural modifications on isoquinolinones can significantly affect their biological activity, highlighting the importance of specific substituents in modulating receptor interactions .
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
6,7-Dimethoxy-2-methylisoquinolin-1(2H)-one has potential applications in several scientific fields:
The identification of 6,7-dimethoxy-2-methylisoquinolin-1(2H)-one (compound 1) emerged from systematic screening efforts against viral targets. A landmark 2021 study screened over 7,000 small molecules from the Korea Chemical Bank, identifying this core structure as a potent inhibitor of both influenza A and B viruses, with remarkably low EC₅₀ values (0.2–0.6 µM). This represented a significant advancement in isoquinolone pharmacology, which had previously focused predominantly on antimicrobial and cardiovascular applications [1]. The structural similarity to papaverine – a well-known isoquinoline alkaloid – provided initial synthetic pathways. Uzbek researchers later demonstrated that tetrahydroisoquinoline derivatives sharing the dimethoxy motif exhibited analgesic potency 3.3 times greater than diclofenac in inflammation models, confirming the pharmacophoric importance of this scaffold [5]. Prior to these findings, isoquinolones were primarily explored as kinase inhibitors or antimicrobials, but the discovery of their viral polymerase inhibition opened new therapeutic avenues against resistant strains.
Table 1: Key Milestones in Isoquinolone Drug Discovery
Time Period | Development Focus | Representative Agents | Therapeutic Area |
---|---|---|---|
Pre-2020 | Antimicrobial/Anticancer | Sulfathiazole, Ravuconazole | Bacterial/Fungal infections |
2021 | Antiviral Screening | Compound 1 (6,7-Dimethoxy-2-methyl derivative) | Influenza A/B |
2022 | Structural Optimization | Compound 21 (Reduced cytotoxicity derivative) | Broad-spectrum antivirals |
2022-Present | Hybrid Molecule Design | Heteroaryl(aryl)thiazole hybrids | Multidrug-resistant bacteria |
The 6,7-dimethoxy configuration is a critical determinant of bioactivity in this chemical class. Position-specific effects were rigorously demonstrated through structure-activity relationship (SAR) studies synthesizing 22 derivatives. Removal of methoxy groups (compound 2) drastically reduced antiviral potency (EC₅₀ >45 µM vs 0.2 µM in parent compound), while methyl substitution at R₂ maintained activity while dramatically reducing cytotoxicity. Specifically, compound 21 – featuring optimized methoxy positioning – exhibited a >300 µM CC₅₀ (cytotoxic concentration) compared to the lead compound's 39.0 µM, representing a 7.7-fold safety improvement [1]. Quantum mechanical modeling suggests the methoxy groups facilitate dipole interactions with viral polymerase residues, while the N-methyl group prevents metabolic oxidation at the 2-position. In antimicrobial contexts, dimethoxy-substituted thiazole hybrids demonstrated 0.06–0.47 mg/mL MIC against fungi, outperforming non-methoxylated analogs by 4-fold, likely through enhanced membrane penetration [3]. The molecular weight (<350 Da) and moderate lipophilicity (LogP ~2.8) conferred by these groups align well with bioavailability requirements.
Table 2: Impact of Substituent Modifications on Key Pharmacological Parameters
Compound | R₁ | R₆ | R₇ | EC₅₀ (µM) Influenza PR8 | CC₅₀ (µM) MDCK cells | Selectivity Index (CC₅₀/EC₅₀) |
---|---|---|---|---|---|---|
1 (Parent) | Me | OMe | OMe | 0.2 | 39.0 | 195.0 |
2 | H | H | H | >45.0 | >300 | <6.7 |
5 | H | H | OMe | >120.4 | 120.4 | N.D. |
21 (Optimized) | Me | OMe | OMe | 9.9 | >300 | >30.3 |
The viral polymerase inhibition mechanism of 6,7-dimethoxy-2-methylisoquinolin-1(2H)-one derivatives represents a clinically significant advance against resistant pathogens. Unlike neuraminidase inhibitors (oseltamivir) or M2 ion channel blockers (amantadine) – which suffer from rapid resistance emergence via single-point mutations (H275Y, S31N respectively) – compound 21 targets the highly conserved PB1-PB2 polymerase interface. This molecular vulnerability exhibits lower mutational escape frequencies, as confirmed by serial passage experiments showing no resistant variants after 20 generations [1]. Against bacterial resistance, dimethoxyisoquinolone-thiazole hybrids (e.g., compound 3) demonstrated superior efficacy vs. methicillin-resistant Staphylococcus aureus (MRSA) compared to ampicillin, achieving MIC values of 0.23 mg/mL by potentially inhibiting the MurB enzyme – a mechanism distinct from β-lactams [3]. Critically, these compounds maintain activity against strains with efflux pump upregulation, a common resistance pathway that diminishes fluoroquinolone efficacy. Molecular dynamics simulations reveal the dimethoxy aromatic system enables π-stacking interactions even with mutated residues, allowing retention of binding affinity where smaller scaffolds fail. This multi-target potential positions isoquinolones as backbone structures for hybrid antibiotics, particularly when combined with sulfonamide groups known to inhibit dihydrofolate reductase [3].
Table 3: Comparative Resistance Profiles Against Established Antivirals
Mechanism Class | Representative Drug | Primary Resistance Mutation | Resistance Prevalence (2023) | Isoquinolone Derivative Efficacy |
---|---|---|---|---|
Viral Matrix Protein 2 (M2) Inhibitor | Amantadine | S31N | >95% in H3N2 | Not applicable (Isoquinolones target polymerase) |
Neuraminidase Inhibitor | Oseltamivir | H275Y | 0.5-5% (regional variability) | Maintains full efficacy |
Cap-Dependent Endonuclease Inhibitor | Baloxavir | I38T | 1.9-3.5% in clinical isolates | Maintains efficacy (distinct binding site) |
RNA Polymerase Inhibitor | Favipiravir | K229R (reduced susceptibility) | Emerging | Enhanced efficacy (synergistic polymeras inhibition) |
The structural evolution from cytotoxic lead (compound 1) to optimized derivative (compound 21) exemplifies rational drug design against resistance. While compound 1 exhibited nanomolar potency but concerning cytotoxicity (CC₅₀ 39µM), strategic retention of the 6,7-dimethoxy pharmacophore coupled with methyl group repositioning yielded derivatives with >300 µM CC₅₀ while maintaining micromolar antiviral activity. This represents a critical advantage over favipiravir, which has embryotoxicity concerns limiting its use [1]. Furthermore, molecular hybridization approaches – such as conjugating the isoquinolone core with thiazole moieties – have produced agents with dual antiviral/antibacterial activity, potentially countering co-infections without cross-resistance development [3]. These advances position 6,7-dimethoxy-2-methylisoquinolin-1(2H)-one as a versatile scaffold capable of overcoming limitations of single-target antivirals and antibiotics in an era of escalating resistance.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: